tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate
Overview
Description
tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate is a complex organic compound that features a tert-butyl group, a tetrahydrofuran ring, and a cyclohexylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate typically involves multiple steps, starting with the preparation of the cyclohexylcarbamate core. This can be achieved through the reaction of cyclohexylamine with tert-butyl chloroformate under basic conditions. The tetrahydrofuran-2-carbonylamino group is then introduced via a coupling reaction with tetrahydrofuran-2-carboxylic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tert-butyl and tetrahydrofuran moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with azide or thiol groups.
Scientific Research Applications
tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or in drug delivery systems.
Mechanism of Action
The mechanism of action of tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or altering the conformation of the target molecules, leading to changes in their biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1S,4R)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate**
- tert-Butyl (1S,4R)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate analogs**
- tert-Butyl (1S,4R)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate derivatives**
Uniqueness
The uniqueness of tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its interactions with molecular targets .
Properties
IUPAC Name |
tert-butyl N-[4-[[(2S)-oxolane-2-carbonyl]amino]cyclohexyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-12-8-6-11(7-9-12)17-14(19)13-5-4-10-21-13/h11-13H,4-10H2,1-3H3,(H,17,19)(H,18,20)/t11?,12?,13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMGBAYLZIPNHD-BPCQOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)[C@@H]2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101109763 | |
Record name | Carbamic acid, N-[trans-4-[[[(2S)-tetrahydro-2-furanyl]carbonyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101109763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-87-1 | |
Record name | Carbamic acid, N-[trans-4-[[[(2S)-tetrahydro-2-furanyl]carbonyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101109763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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